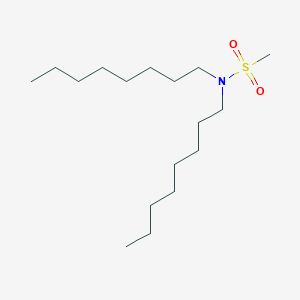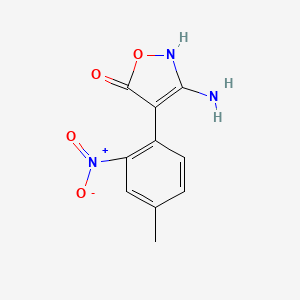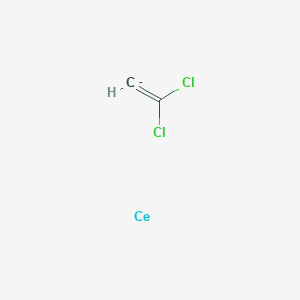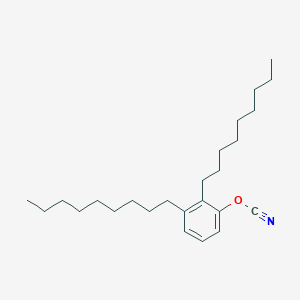
Methanesulfonamide, N,N-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N,N-dioctyl- is an organic compound with the molecular formula C₁₇H₃₇NO₂S and a molecular weight of 319.546 g/mol . It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Methanesulfonamide, N,N-dioctyl- can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with dioctylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid produced . The reaction can be represented as follows:
CH3SO2Cl+(C8H17)2NH→CH3SO2N(C8H17)2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methanesulfonamide, N,N-dioctyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonamide, N,N-dioctyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonamide, N,N-dioctyl- involves its ability to act as a general acid catalyst, facilitating proton transfer in various chemical reactions . The sulfonamide group can interact with nucleophiles, leading to the formation of intermediate complexes that enhance reaction rates. Additionally, its structure allows it to participate in phase transfer catalysis, aiding in the transfer of ions between different phases .
Comparison with Similar Compounds
Methanesulfonamide, N,N-dioctyl- can be compared with other sulfonamides, such as:
Methanesulfonamide: A simpler compound with the formula CH₃SO₂NH₂, used in various chemical reactions.
Sulfanilamide: An early sulfonamide antibiotic with the formula C₆H₄(SO₂NH₂)NH₂, known for its antibacterial properties.
Sulfamethoxazole: A widely used antibiotic with the formula C₁₀H₁₁N₃O₃S, often combined with trimethoprim for enhanced efficacy.
Methanesulfonamide, N,N-dioctyl- is unique due to its long alkyl chains, which impart distinct solubility and reactivity characteristics compared to simpler sulfonamides .
Properties
CAS No. |
138507-14-9 |
|---|---|
Molecular Formula |
C17H37NO2S |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N,N-dioctylmethanesulfonamide |
InChI |
InChI=1S/C17H37NO2S/c1-4-6-8-10-12-14-16-18(21(3,19)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 |
InChI Key |
XHHHTXDICJDRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)

![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)





![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

